molecular formula C17H19FN2OS B4753612 1-(4-Fluorobenzyl)-3-[1-(4-methoxyphenyl)ethyl]thiourea

1-(4-Fluorobenzyl)-3-[1-(4-methoxyphenyl)ethyl]thiourea

Cat. No.: B4753612
M. Wt: 318.4 g/mol
InChI Key: DTTLWOVQNSOJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)-3-[1-(4-methoxyphenyl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a fluorobenzyl group and a methoxyphenyl group attached to a thiourea backbone

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)-3-[1-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of 4-fluorobenzyl isothiocyanate with 1-(4-methoxyphenyl)ethylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-3-[1-(4-methoxyphenyl)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-[1-(4-methoxyphenyl)ethyl]thiourea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-[1-(4-methoxyphenyl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Molecular targets and pathways involved in its mechanism of action include various enzymes and receptors related to cellular processes such as metabolism, signal transduction, and gene expression. Detailed studies are required to elucidate the exact molecular interactions and pathways affected by this compound.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-3-[1-(4-methoxyphenyl)ethyl]thiourea can be compared with other similar compounds, such as:

    1-(4-Fluorobenzyl)-4-methylpiperazine: This compound shares the fluorobenzyl group but differs in the presence of a piperazine ring instead of a thiourea backbone.

    1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: Similar in having a fluorobenzyl group, but with a tetrahydrofuran ring and piperazine structure.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to these similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[1-(4-methoxyphenyl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c1-12(14-5-9-16(21-2)10-6-14)20-17(22)19-11-13-3-7-15(18)8-4-13/h3-10,12H,11H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTLWOVQNSOJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=S)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823401
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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